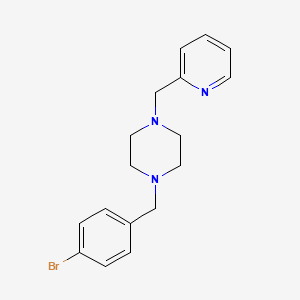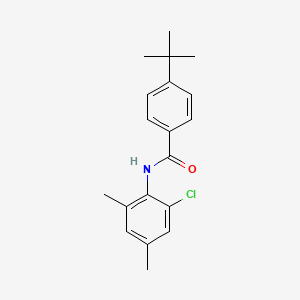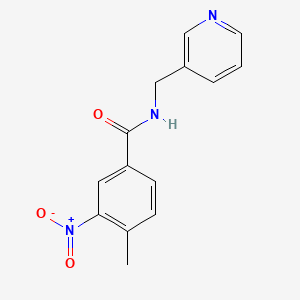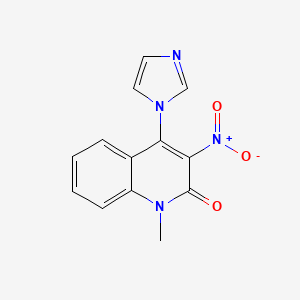![molecular formula C16H13ClN2OS B5636119 2-[(2-chlorobenzyl)thio]-3-methyl-4(3H)-quinazolinone](/img/structure/B5636119.png)
2-[(2-chlorobenzyl)thio]-3-methyl-4(3H)-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of quinazolinone derivatives, including those similar to 2-[(2-chlorobenzyl)thio]-3-methyl-4(3H)-quinazolinone, typically involves a two-step procedure starting from chlorosubstituted anthranilic acids and acetic anhydride. The process yields various 2-methyl-4(3H)-quinazolinones with chlorine atoms in the benzene ring, characterized by their melting points, elemental analyses, and spectroscopy data (Párkányi & Schmidt, 2000). Another synthesis approach involves the reaction of 3-amino-2(1H)-thioxo-4(3H)-quinazolinone with selected chloroformates, leading to various N- and S-alkylated derivatives (Nawrocka, 2009).
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives has been extensively studied through techniques such as X-ray diffraction, spectroscopy (NMR, IR, MS), and density functional theory (DFT) calculations. These studies reveal detailed information about the geometrical parameters, molecular electrostatic potential, and frontier molecular orbital analysis, providing insights into the compound's reactivity and interaction with biological targets (Wu et al., 2022).
Chemical Reactions and Properties
Quinazolinones undergo various chemical reactions, including lithiation, which allows for the introduction of different substituents into the quinazolinone core, significantly altering its chemical properties and biological activity. For instance, double lithiation of 3-amino-2-methyl-4(3H)-quinazolinone enables the creation of diverse 2-substituted derivatives, showcasing the compound's versatility (Smith et al., 1996).
Physical Properties Analysis
The physical properties of 2-[(2-chlorobenzyl)thio]-3-methyl-4(3H)-quinazolinone, such as melting points and solubility, are crucial for its application in various fields. These properties are influenced by the compound's molecular structure and can be characterized through elemental analysis, melting point determination, and solubility tests.
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of 2-[(2-chlorobenzyl)thio]-3-methyl-4(3H)-quinazolinone are determined by its functional groups and molecular framework. Studies on similar compounds have shown that quinazolinones exhibit a range of biological activities, which can be attributed to their chemical structure and the presence of specific substituents (Gao et al., 2007).
Mechanism of Action
Safety and Hazards
Future Directions
The future research directions for this compound could include exploring its potential biological activities, optimizing its synthesis, and investigating its mechanism of action . Given the wide range of activities exhibited by quinazolinone derivatives, this compound could have potential applications in medicinal chemistry .
properties
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-3-methylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2OS/c1-19-15(20)12-7-3-5-9-14(12)18-16(19)21-10-11-6-2-4-8-13(11)17/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSBLHYJUNCRQFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2N=C1SCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7077738 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,5-dimethyl-3-[(6-methylimidazo[1,2-a]pyridin-2-yl)methyl]-1,3-oxazolidine-2,4-dione](/img/structure/B5636036.png)
![{3-allyl-1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinyl}methanol](/img/structure/B5636044.png)
![N-{[(2-furylmethyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5636050.png)
![2-ethyl-N-[2-(2-fluorophenyl)-2-(1-pyrrolidinyl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5636061.png)
![2-{3-oxo-3-[(1S*,5R*)-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]non-6-yl]propyl}imidazo[1,2-a]pyridine](/img/structure/B5636066.png)

![N,1-dimethyl-N-[2-(trifluoromethyl)benzyl]-4-piperidinamine](/img/structure/B5636081.png)
![6-{[4-(1-benzyl-1H-imidazol-2-yl)piperidin-1-yl]carbonyl}-4,5-dihydropyridazin-3(2H)-one](/img/structure/B5636088.png)

![N-[2-(1-isobutyl-1H-benzimidazol-2-yl)ethyl]acetamide](/img/structure/B5636109.png)

![(2-ethoxyphenyl)[4-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]acetic acid](/img/structure/B5636123.png)

